1-Ethyl-1H-perimidine
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Overview
Description
1-Ethyl-1H-perimidine is a nitrogen-containing heterocyclic compound belonging to the perimidine family. Perimidines are known for their versatile applications in various fields, including life sciences, medical sciences, and industrial chemistry . The unique electronic properties of perimidines, such as the presence of both π-excessive and π-deficient arrangements, make them valuable in different chemical reactions and applications .
Preparation Methods
The synthesis of 1-Ethyl-1H-perimidine typically involves the condensation reaction of 1,8-diaminonaphthalene with ethyl ketones. This reaction can be carried out under various conditions, including microwave irradiation, ultrasound, and grinding, using different catalysts such as ionic liquids, acids, metals, and nanocatalysts . Industrial production methods often focus on optimizing these conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Ethyl-1H-perimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions include substituted perimidines, which can be further utilized in various applications.
Scientific Research Applications
1-Ethyl-1H-perimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-perimidine involves its interaction with molecular targets such as proteins and enzymes. The compound’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . These interactions can lead to the inhibition of microbial growth or the modulation of inflammatory responses.
Comparison with Similar Compounds
1-Ethyl-1H-perimidine can be compared with other perimidine derivatives, such as:
1-Methyl-1H-perimidine: Similar in structure but with a methyl group instead of an ethyl group. It exhibits different reactivity and applications.
1-Phenyl-1H-perimidine: Contains a phenyl group, leading to distinct electronic properties and uses in organic synthesis.
The uniqueness of this compound lies in its specific electronic properties and the ability to undergo a wide range of chemical reactions, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
27228-30-4 |
---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-ethylperimidine |
InChI |
InChI=1S/C13H12N2/c1-2-15-9-14-11-7-3-5-10-6-4-8-12(15)13(10)11/h3-9H,2H2,1H3 |
InChI Key |
CQHQYCYSGAZQKE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=CC=CC3=C2C1=CC=C3 |
solubility |
21.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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